Brilanestrant (GDC-0810, ARN-810), CAS 1365888-06-7, is a non-steroidal, orally bioavailable Selective Estrogen Receptor Degrader (SERD) characterized by an indazole core and a cinnamic acid side chain[1]. As a potent ERα antagonist and degrader, it was specifically engineered to overcome the pharmacokinetic limitations of first-generation SERDs [2]. In procurement and material selection, Brilanestrant serves as a critical benchmark compound for oral SERD formulation development, endocrine-resistant breast cancer modeling, and the comparative evaluation of novel targeted protein degraders [1].
Substituting Brilanestrant with classic SERMs (like tamoxifen) or first-generation SERDs (like fulvestrant) fundamentally compromises experimental and formulation workflows [1]. Tamoxifen acts as a partial agonist in certain tissues and fails to induce complete proteasome-mediated ERα degradation, rendering it unsuitable for modeling true SERD activity[1]. Conversely, while fulvestrant is a pure degrader, its poor aqueous solubility and lack of oral bioavailability restrict its use to intramuscular injection models, complicating in vivo dosing regimens and preventing its use as a baseline in oral solid dose formulation studies [2]. Furthermore, earlier acrylic acid-based analogs like GW5638 lack the indazole-driven pharmacokinetic optimization present in Brilanestrant, leading to inferior systemic exposure in preclinical models[2].
Brilanestrant was developed to overcome the delivery limitations of fulvestrant. In preclinical pharmacokinetic profiling, Brilanestrant demonstrates a high oral bioavailability of approximately 61% and low systemic clearance (11 mL/min/kg) in murine models [1]. In contrast, fulvestrant possesses negligible oral bioavailability, necessitating complex intramuscular depot formulations [1]. This fundamental shift in physicochemical behavior allows Brilanestrant to be formulated for oral administration (e.g., using SBE-β-CD or lipid-based suspensions), making it a superior choice for developing and benchmarking oral dosing regimens[1].
| Evidence Dimension | Oral Bioavailability (%F) |
| Target Compound Data | ~61% oral bioavailability with low clearance (11 mL/min/kg) |
| Comparator Or Baseline | Fulvestrant (negligible oral bioavailability, obligate intramuscular injection) |
| Quantified Difference | Shift from obligate intramuscular delivery to viable oral administration (>60% F). |
| Conditions | In vivo murine pharmacokinetic models. |
Enables procurement for oral solid dose formulation research and simplifies preclinical dosing workflows compared to injection-only alternatives.
Brilanestrant functions as a pure antagonist and potent degrader of the estrogen receptor. In MCF7 breast cancer cell assays, Brilanestrant induces rapid, proteasome-dependent degradation of ERα with an EC50 of 0.7 nM, achieving a maximum degradation (Dmax) comparable to fulvestrant [1]. When compared to the active metabolite 4-hydroxytamoxifen (4-OHT), Brilanestrant demonstrates superior degradation; 4-OHT fails to reduce ERα levels to the baseline achieved by true SERDs and exhibits partial agonism [1].
| Evidence Dimension | ERα Degradation Potency (EC50) |
| Target Compound Data | EC50 = 0.7 nM (full degradation) |
| Comparator Or Baseline | 4-hydroxytamoxifen (partial degradation / partial agonism) |
| Quantified Difference | Brilanestrant achieves complete baseline degradation at sub-nanomolar concentrations, whereas 4-OHT leaves residual ERα expression. |
| Conditions | MCF7 cell In-Cell Western assay, 4-hour compound treatment. |
Crucial for selecting a true degrader over a modulator when establishing tamoxifen-resistant in vitro pathway models.
The chemical architecture of Brilanestrant represents a specific optimization over earlier non-steroidal SERDs. By replacing the benzene ring found in the precursor GW5638 with an indazole core, developers significantly improved the molecule's pharmacokinetic properties[1]. This structural modification maintains the essential cinnamic acid side chain—which is critical for displacing helix 12 and driving ERα degradation—while enhancing systemic exposure and in vivo stability [1].
| Evidence Dimension | Pharmacokinetic Optimization (Structural Scaffold) |
| Target Compound Data | Indazole-core SERD (Brilanestrant) |
| Comparator Or Baseline | Benzene-core SERD (GW5638) |
| Quantified Difference | Indazole substitution yields improved systemic exposure and oral PK profiles over the baseline benzene analog. |
| Conditions | Preclinical scaffold optimization and in vivo PK profiling. |
Justifies the procurement of the indazole-modified scaffold for downstream in vivo efficacy models to ensure adequate drug exposure.
A major limitation of traditional endocrine therapies is the emergence of ESR1 mutations (e.g., Y537S, D538G) that confer ligand-independent receptor activation. Brilanestrant maintains robust binding and antagonist activity against these clinically relevant mutant receptors [1]. In patient-derived xenograft (PDX) models harboring ESR1 mutations, Brilanestrant effectively drives ERα into an inactive conformation and suppresses tumor growth, differentiating it from earlier therapies that lose efficacy in the presence of these mutations [1].
| Evidence Dimension | Antagonist Activity in Mutant Models |
| Target Compound Data | Robust tumor regression and ERα degradation in Y537S/D538G mutants |
| Comparator Or Baseline | Traditional SERMs (lose efficacy / fail to suppress mutant ERα) |
| Quantified Difference | Brilanestrant forces a conformational shift to an inactive state in mutant ERα, overcoming the resistance seen with standard therapies. |
| Conditions | In vivo patient-derived xenograft (PDX) models with ESR1 mutations. |
Essential for researchers procuring compounds to accurately model relapsed, endocrine-resistant breast cancer therapeutics.
Due to its ~61% oral bioavailability and low clearance, Brilanestrant is an ideal benchmark active pharmaceutical ingredient (API) for developing novel oral solid dose or lipid-suspension formulations, replacing the need for complex intramuscular depot systems required by fulvestrant [1].
Brilanestrant's ability to degrade mutant ERα (e.g., Y537S, D538G) makes it a critical procurement choice for in vivo PDX modeling of relapsed, tamoxifen-resistant breast cancers [1].
With a well-characterized degradation EC50 of 0.7 nM, Brilanestrant serves as a highly reliable positive control in proteasome-dependent degradation assays (such as In-Cell Westerns) when screening next-generation non-steroidal SERDs or PROTACs [2].